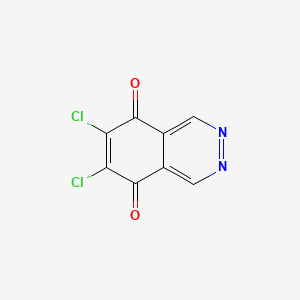

6,7-dichlorophthalazine-5,8-dione

Overview

Description

6,7-dichlorophthalazine-5,8-dione, also known as this compound, is a useful research compound. Its molecular formula is C8H2Cl2N2O2 and its molecular weight is 229.02 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 6,7-dichlorophthalazine-5,8-dione is DNA topoisomerase IB . This enzyme plays a crucial role in DNA replication and transcription by controlling the topological states of DNA.

Mode of Action

This compound interacts with DNA topoisomerase IB, inhibiting its function

Biochemical Pathways

The inhibition of DNA topoisomerase IB by this compound affects the DNA replication and transcription processes . This can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells.

Result of Action

The inhibition of DNA topoisomerase IB by this compound can lead to significant antiproliferative activity against various human tumor cell lines, including lung adenocarcinoma cells, large-cell lung carcinoma cells, breast carcinoma cells, and ardriamycin-resistance breast carcinoma cells .

Biochemical Analysis

Biochemical Properties

6,7-Dichloro-5,8-phthalazinedione plays a significant role in biochemical reactions, particularly as a DNA intercalator . It interacts with enzymes, proteins, and other biomolecules involved in DNA synthesis and repair. The compound’s interaction with DNA is primarily through intercalation, which disrupts the DNA structure and inhibits the activity of enzymes such as topoisomerases . This interaction can lead to the inhibition of DNA replication and transcription, making 6,7-Dichloro-5,8-phthalazinedione a potential anticancer agent .

Cellular Effects

6,7-Dichloro-5,8-phthalazinedione has been shown to exert cytotoxic effects on various types of cells, including human gastric adenocarcinoma cells . It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism . The compound’s ability to intercalate into DNA leads to the activation of cellular stress responses and apoptosis, thereby inhibiting cell proliferation .

Molecular Mechanism

The molecular mechanism of 6,7-Dichloro-5,8-phthalazinedione involves its binding interactions with DNA and inhibition of key enzymes involved in DNA metabolism . The compound intercalates into the DNA helix, causing structural distortions that hinder the binding and activity of DNA polymerases and topoisomerases . This results in the inhibition of DNA replication and transcription, leading to cell cycle arrest and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6,7-Dichloro-5,8-phthalazinedione have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence its long-term effects on cellular function . In vitro studies have shown that prolonged exposure to 6,7-Dichloro-5,8-phthalazinedione can lead to sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of 6,7-Dichloro-5,8-phthalazinedione vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve optimal therapeutic effects without causing significant toxicity .

Metabolic Pathways

6,7-Dichloro-5,8-phthalazinedione is involved in metabolic pathways related to its biotransformation and elimination . The compound is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can influence the compound’s biological activity and toxicity. Additionally, 6,7-Dichloro-5,8-phthalazinedione can affect metabolic flux and alter the levels of key metabolites involved in cellular energy production and detoxification .

Transport and Distribution

Within cells and tissues, 6,7-Dichloro-5,8-phthalazinedione is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its uptake and accumulation in specific cellular compartments . The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size .

Subcellular Localization

6,7-Dichloro-5,8-phthalazinedione exhibits specific subcellular localization patterns that influence its activity and function . The compound is primarily localized in the nucleus, where it interacts with DNA and exerts its cytotoxic effects . Post-translational modifications and targeting signals may direct 6,7-Dichloro-5,8-phthalazinedione to specific nuclear compartments, enhancing its ability to disrupt DNA metabolism and induce apoptosis .

Biological Activity

6,7-Dichlorophthalazine-5,8-dione is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound has been achieved through various methods. A notable approach involves chloroxidation of 5,8-diaminophthalazine, yielding the compound in an overall yield of approximately 49% . The reaction conditions and yields can vary based on the specific synthetic route employed.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . In vitro studies have demonstrated its effectiveness against several human tumor cell lines. For example, derivatives synthesized from this compound showed antiproliferative effects at micromolar concentrations against lung and gastric cancer cell lines .

Table 1: Cytotoxicity Data for this compound Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MKN 45 (gastric adenocarcinoma) | 15 |

| Derivative A | A549 (lung carcinoma) | 10 |

| Derivative B | HeLa (cervical carcinoma) | 12 |

The mechanism by which this compound exerts its biological effects is thought to involve DNA intercalation , which disrupts cellular processes such as replication and transcription. This property positions it as a potential candidate for further development as a chemotherapeutic agent .

Case Studies

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various derivatives synthesized from this compound on human cancer cell lines. The results indicated that modifications to the phthalazine structure could enhance cytotoxicity and selectivity towards cancer cells .

- DNA Interaction Studies : Another investigation focused on the interaction of this compound with DNA. The findings suggested that the compound binds to DNA through intercalation, leading to structural alterations that impede replication processes .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 6 and 7 undergo regioselective substitution with various nucleophiles:

| Reaction | Conditions | Product | Yield | Key Data |

|---|---|---|---|---|

| Pyridine substitution | EtOH, 60°C, 3 h | 7-Pyridinium-5,8-phthalazinedione-6-oxide (9 ) | 83% | Deep purple solid; mp >300°C1 |

| Aniline substitution | CH₃CN, CeCl₃·7H₂O | 6-Chloro-7-phenylamino-5,8-phthalazinedione (10 ) | 72% | IR: 1704, 1590 cm⁻¹1 |

| 2-Aminopyridine cyclization | MeOH/EtOH, 60°C | 6,6-Dimethoxy-6H-tetraazabenzofluoren-5-one (11a ) | 68% | X-ray-confirmed tetracyclic structure1 |

These reactions highlight the compound’s utility in generating zwitterionic, amino-substituted, and polycyclic derivatives13.

Formation of Heterocyclic Derivatives

6,7-Dichlorophthalazine-5,8-dione serves as a precursor for complex heterocycles:

-

Pyridazino[4,5-b]phenazine-5,12-diones : Synthesized via reactions with active methylene reagents (AMRs), yielding compounds with potent cytotoxicity (IC₅₀ = 0.097–0.225 μM) against lung, ovarian, and colon cancer cell lines4.

-

Indolizinophthalazine-5,12-diones : Formed by reactions with pyridine derivatives, exhibiting antiproliferative activity against lung and breast carcinoma cells (IC₅₀ < 10 μM)5.

Mechanistic Insights

Substitution reactions proceed via nucleophilic aromatic substitution (SNAr), facilitated by the electron-withdrawing phthalazinedione moiety. Cyclization reactions (e.g., formation of 11a/b ) involve sequential alkoxy substitution and intramolecular cyclization1.

Comparative Reactivity

Reactivity trends depend on solvent polarity and nucleophile strength:

Properties

IUPAC Name |

6,7-dichlorophthalazine-5,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl2N2O2/c9-5-6(10)8(14)4-2-12-11-1-3(4)7(5)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUBDFUMHESGMLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CN=N1)C(=O)C(=C(C2=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10144626 | |

| Record name | 5,8-Phthalazinedione, 6,7-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10144626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102072-85-5 | |

| Record name | 6,7-Dichloro-5,8-phthalazinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102072-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,8-Phthalazinedione, 6,7-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102072855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,8-Phthalazinedione, 6,7-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10144626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.